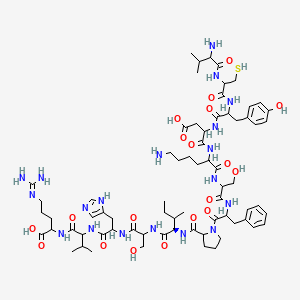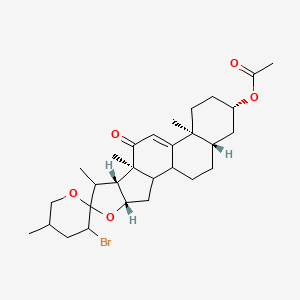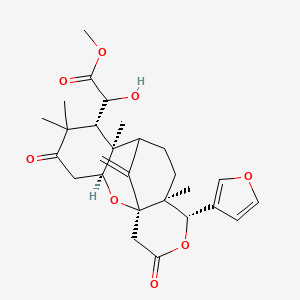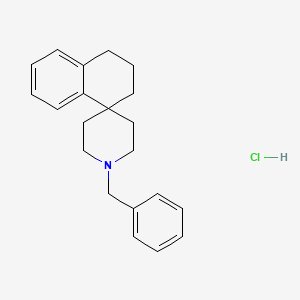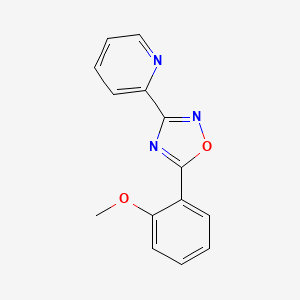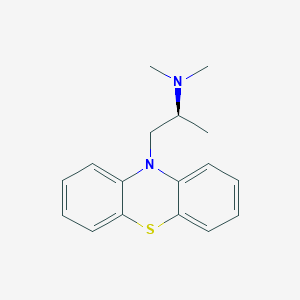
Fobisin 101
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRS 2159 is a synthetic organic compound known for its role as a selective antagonist of the P2X1 receptor. This receptor is a type of purinergic receptor that responds to extracellular nucleotides such as adenosine triphosphate. MRS 2159 is utilized in scientific research to study the role of P2X1 receptors in various physiological and pathological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmission .
Preparation Methods
The synthesis of MRS 2159 involves several steps, starting with the preparation of the core pyridine structure. The synthetic route typically includes the following steps:
Formation of the Pyridine Core: The core structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Functional Group Modifications: Various functional groups are introduced to the pyridine core to achieve the desired chemical properties
Diazotization and Coupling: The final step involves the diazotization of the pyridine derivative followed by coupling with a benzoic acid derivative to form the azo linkage.
Chemical Reactions Analysis
MRS 2159 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine core.
Substitution: Substitution reactions are used to introduce or replace functional groups on the aromatic rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MRS 2159 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the properties and functions of P2X1 receptors.
Biology: Helps in understanding the role of purinergic signaling in cellular processes.
Medicine: Investigated for its potential therapeutic applications in conditions involving platelet aggregation and vascular smooth muscle contraction.
Industry: Utilized in the development of new pharmacological agents targeting purinergic receptors
Mechanism of Action
MRS 2159 exerts its effects by selectively antagonizing the P2X1 receptor. This receptor is a ligand-gated ion channel that opens in response to the binding of adenosine triphosphate, allowing the influx of cations such as calcium and sodium. By inhibiting this receptor, MRS 2159 prevents the downstream signaling events that lead to physiological responses such as platelet aggregation and smooth muscle contraction .
Comparison with Similar Compounds
MRS 2159 is unique in its high selectivity for the P2X1 receptor. Similar compounds include:
Pyridoxal-5’-phosphate-6-phenylazo-2’,4’-disulfonate (PPADS): Another P2 receptor antagonist with a broader range of activity.
Pyridoxal-5’-phosphate-6-(2’-naphthylazo-6’-nitro-4’,8’-disulfonate (PPNDS): A structurally similar compound with different receptor selectivity.
NF279: A P2X1 receptor antagonist with a different chemical structure but similar biological activity
MRS 2159 stands out due to its specific targeting of the P2X1 receptor, making it a valuable tool in research focused on this particular receptor subtype.
Properties
Molecular Formula |
C15H11N3Na3O8P |
|---|---|
Molecular Weight |
461.21 g/mol |
IUPAC Name |
trisodium;[2-[(4-carboxyphenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl phosphate |
InChI |
InChI=1S/C15H14N3O8P.3Na/c1-8-13(20)11(6-19)12(7-26-27(23,24)25)14(16-8)18-17-10-4-2-9(3-5-10)15(21)22;;;/h2-6,20H,7H2,1H3,(H,21,22)(H2,23,24,25);;;/q;3*+1/p-3 |
InChI Key |
VCUDBCPCDKEAKO-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=CC=C(C=C2)C(=O)O)COP(=O)([O-])[O-])C=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10814572.png)

![(2S,12Z,14Z,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,17,19-trihydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,6,9,11-tetraoxo-1,2,6,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate](/img/structure/B10814583.png)

![(1R,10R,13S,14S)-7-[(3R,5S)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2S)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B10814594.png)

